5-Iodo-6-methylpyridin-2-amine
Overview
Description
5-Iodo-6-methylpyridin-2-amine is a useful research compound. Its molecular formula is C6H7IN2 and its molecular weight is 234.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Aminocarbonylation Reactions
5-Iodo-6-methylpyridin-2-amine has been utilized in palladium-catalyzed aminocarbonylation reactions. These processes involve the introduction of amide functionalities into the pyridine ring, significantly altering the chemical and physical properties of the compound. For instance, the iodo derivative demonstrated complete conversion and high yields in the presence of various amines, including amino acid methyl esters (Takács et al., 2012).
Synthesis of N-substituted Nicotinamides
Another application is the synthesis of N-substituted nicotinamides and related compounds. This process involves palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, such as 2-iodopyridine, 3-iodopyridine, and iodopyrazine. N-substituted nicotinamides have potential biological importance and can be produced in synthetically acceptable yields (Takács et al., 2007).
Formation of Aminals via Pummerer Rearrangement
The reaction of certain aminopyridines, including derivatives of this compound, can lead to the formation of aminals through Pummerer rearrangement. This rearrangement involves the transformation of certain intermediates to aminals, a class of compounds with interesting chemical properties (Rakhit et al., 1979).
Reductive Amination Processes
Reductive amination is another key application. Here, derivatives like 5-ethyl-2-methylpyridine borane complex, related to this compound, are used for the reductive amination of ketones and aldehydes. This process is significant in the synthesis of a wide range of amines and is noted for its efficiency and economy of reagents (Burkhardt & Coleridge, 2008).
Suzuki Cross-Coupling Reaction
This compound serves as a precursor in the Suzuki cross-coupling reaction. This reaction is pivotal in synthesizing various pyridine derivatives with potential applications in chiral dopants for liquid crystals and in biological activities such as anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes
Mode of Action
The compound might interact with its targets, leading to changes at the molecular and cellular levels . More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
It’s plausible that the compound could influence various pathways based on its interactions with biological targets
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is around 1.62, which could impact its bioavailability .
Result of Action
The compound’s interactions with its targets could lead to various cellular responses
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Iodo-6-methylpyridin-2-amine. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity . More research is needed to understand how these environmental factors influence the compound’s action.
Properties
IUPAC Name |
5-iodo-6-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMNJDHAAFAELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359332 | |
Record name | 5-Iodo-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75073-11-9 | |
Record name | 5-Iodo-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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